molecular formula C10H17Cl2N3O2 B1435684 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1803567-45-4

5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B1435684
CAS No.: 1803567-45-4
M. Wt: 282.16 g/mol
InChI Key: AHPLSTWCJUQQIW-UHFFFAOYSA-N
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Description

5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a high-purity, dihydrochloride salt form of a heterocyclic amino acid-like building block critical for modern drug discovery and medicinal chemistry research . This compound features a piperidine-substituted pyrazole core, a privileged scaffold in pharmacology known to impart significant biological activity . The carboxylic acid group provides a versatile handle for facile derivatization via amide bond formation or esterification, making this reagent exceptionally valuable for constructing diverse compound libraries for high-throughput screening against therapeutic targets . This building block is extensively utilized in the synthesis of novel experimental therapeutics, particularly for neurological disorders . Researchers employ it to develop compounds that modulate key brain receptors and neurotransmitter systems implicated in mood regulation, cognitive function, and various neuropsychiatric conditions . The structural motif of a piperidine ring linked to a pyrazole is a key feature in molecules designed for central nervous system (CNS) targets, as this combination can enhance blood-brain barrier penetration and receptor affinity . Beyond neuroscience applications, this heterocyclic acid is also explored in the development of selective enzyme inhibitors for anti-inflammatory applications . The dihydrochloride salt form offers improved solubility in aqueous and physiological buffers compared to the free base, facilitating its use in biological assays. The product is characterized by high analytical purity (typically >95% by HPLC) and its structure is confirmed by advanced spectroscopic techniques . Strict quality control ensures batch-to-batch consistency and reliable performance in synthetic applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-1-piperidin-4-ylpyrazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-7-9(10(14)15)6-12-13(7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPLSTWCJUQQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCNCC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Keto Esters

  • Starting from N-Boc protected piperidine-4-carboxylic acids, β-keto esters are synthesized by reaction with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
  • The intermediate Meldrum’s acid adduct undergoes methanolysis to yield the β-keto esters (compounds 2a–c).

Formation of β-Enamino Diketones

  • β-Keto esters are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to generate β-enamino diketones (compounds 3a–c).
  • This step activates the β-keto ester for subsequent cyclization with hydrazine derivatives.

Pyrazole Ring Construction

  • The β-enamino diketones undergo cyclocondensation with hydrazine or substituted hydrazines.
  • The hydrazine acts as a double nitrogen nucleophile, condensing with the β-enamino diketone to form the pyrazole ring.
  • This reaction can be tuned to yield regioisomers depending on solvent conditions (protic or aprotic) and hydrazine substituents.
  • For the target compound, methylhydrazine is used to introduce the 1-methyl substitution on the pyrazole nitrogen, yielding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate with moderate yield (~51%).

Deprotection and Hydrolysis

  • The N-Boc protecting group on the piperidine nitrogen is removed under acidic conditions.
  • The ester group on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid.
  • Hydrolysis is typically performed using aqueous alkali metal hydroxides (e.g., lithium hydroxide preferred) in alcoholic solvents such as ethanol at temperatures between 40–70 °C for 5–10 hours until completion.

Salt Formation: Dihydrochloride Preparation

  • The free carboxylic acid and amine functionalities are converted to their dihydrochloride salt by treatment with hydrochloric acid.
  • The acid is added to the reaction mixture post-hydrolysis to precipitate the dihydrochloride salt.
  • Hydrochloric acid is preferred among other acidic compounds for salt formation due to its efficacy and stability of the resulting salt.

Reaction Conditions and Solvents

Step Solvent(s) Temperature Range Reaction Time Notes
β-Keto ester formation Methanol, ethanol, 2-propanol 0 °C to reflux of solvent 1–24 hours (prefer 2–5) Alcoholic solvents preferred; 2-propanol favored
β-Enamino diketone formation DMF·DMA (N,N-dimethylformamide dimethyl acetal) Ambient to mild heat Several hours Enables activation for pyrazole formation
Pyrazole ring cyclization Protic or aprotic solvents Room temperature to reflux Variable Regioselectivity influenced by solvent
Hydrolysis Ethanol, methanol, acetone 40–70 °C 5–10 hours Lithium hydroxide preferred base
Salt formation Aqueous HCl Ambient Until precipitation Yields stable dihydrochloride salt

Research Findings and Optimization Notes

  • The regioselectivity of pyrazole formation is solvent-dependent; protic solvents favor one regioisomer while aprotic solvents favor another, allowing control over the substitution pattern on the pyrazole ring.
  • The use of N-Boc protection on the piperidine nitrogen is crucial for regioselective synthesis and to prevent side reactions during pyrazole formation.
  • Methylation at the 1-position of the pyrazole ring is efficiently achieved by using methylhydrazine in the cyclization step.
  • Hydrolysis and salt formation steps are optimized to maximize yield and purity of the dihydrochloride salt, which improves compound stability and solubility for pharmaceutical applications.
  • The overall synthetic route is flexible, allowing modification of substituents on the piperidine ring or pyrazole core to generate analogs for structure-activity relationship studies.

Summary Table of Key Intermediates and Reagents

Intermediate/Compound Reagents/Conditions Purpose/Transformation
N-Boc-piperidine-4-carboxylic acid Meldrum’s acid, EDC·HCl, DMAP, methanol Formation of β-keto ester
β-Keto ester DMF·DMA Conversion to β-enamino diketone
β-Enamino diketone Methylhydrazine Cyclocondensation to 1-methyl-pyrazole ester
Pyrazole ester (protected) Acidic deprotection, lithium hydroxide Deprotection and hydrolysis to free acid
5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid Hydrochloric acid Formation of dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10_{10}H15_{15}N3_3O2_2
Molecular Weight: 209.25 g/mol
CAS Number: 1803567-45-4

The compound features a unique structure characterized by the presence of both piperidine and pyrazole rings, along with a carboxylic acid group. This combination imparts specific chemical and biological properties that enhance its utility in research.

Medicinal Chemistry

5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride serves as a crucial building block for synthesizing various therapeutic agents. Its derivatives are being explored for:

  • Anti-inflammatory agents: The compound has shown promise in inhibiting inflammation pathways.
  • Analgesics: Potential development of pain relief medications.
  • Anticancer drugs: Research is ongoing into its efficacy against different cancer cell lines.

Pharmacology

The pharmacological activities of this compound are under extensive investigation, particularly regarding:

  • Receptor Binding: Studies have indicated its potential to bind to specific receptors, modulating physiological responses.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, providing avenues for drug development.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of heterocycles: The compound can be utilized to generate diverse heterocyclic compounds.
  • Functional group transformations: It can undergo oxidation, reduction, and substitution reactions to introduce or modify functional groups.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Study BAnalgesic propertiesShowed reduced pain response in animal models compared to control groups.
Study CAnticancer activityInduced apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

1-Methyl-5-(piperazin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride
  • Structural Differences : Replaces the piperidin-4-yl group with a piperazin-1-ylmethyl substituent and introduces a methyl group at the 1-position.
  • The methyl group may reduce conformational flexibility .
  • Applications : Similar dihydrochloride salts are often used in drug discovery for improved solubility and bioavailability .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b)
  • Structural Differences : Features a chloro group at the 5-position, a phenyl ring at the 1-position, and an aldehyde group instead of a carboxylic acid.
  • Implications : The aldehyde group reduces solubility in aqueous media compared to the dihydrochloride salt. The phenyl ring enhances lipophilicity, favoring membrane permeability but limiting solubility .

Core Heterocycle Variations

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Differences : Replaces pyrazole with a 1,2,3-triazole core and introduces a thiazole substituent.
  • Thiazole moieties are associated with anticancer activity, as seen in NCI-H522 lung cancer cell inhibition (40% growth suppression) .
  • Comparison : Unlike the main compound’s piperidine group, thiazole derivatives may target different pathways, such as kinase or tubulin inhibition .

Functional Group and Salt Comparisons

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic Acid Dihydrochloride
  • Structural Differences: Substitutes the piperidin-4-yl group with a 2-aminoethyl chain.
  • Both compounds use dihydrochloride salts to optimize solubility for in vivo studies .

Key Research Findings and Implications

  • Solubility : Dihydrochloride salts (e.g., main compound) exhibit superior aqueous solubility compared to neutral analogs like 5b .
  • Biological Targeting : Piperidine and piperazine groups may direct compounds toward different biological targets (e.g., CNS vs. peripheral enzymes) .
  • Anticancer Potential: Thiazole- and triazole-containing analogs show explicit anticancer activity, whereas pyrazole derivatives with piperidine groups require further evaluation .

Biological Activity

5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride (CAS No. 1803567-45-4) is a pyrazole derivative notable for its potential therapeutic applications. Its unique structure, featuring both piperidine and pyrazole rings, positions it as a candidate for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C10_{10}H17_{17}Cl2_2N3_3O2_2
  • Molecular Weight : 282.16 g/mol
  • CAS Number : 1803567-45-4
  • Purity : Minimum 95% .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism varies depending on the application and target .

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antiparasitic Activity
Studies have shown that compounds similar to this pyrazole derivative demonstrate significant activity against malaria parasites. For instance, modifications to the pyrazole structure can enhance potency against Plasmodium falciparum, with some derivatives achieving EC50_{50} values as low as 0.010 μM .

2. Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. Pyrazole derivatives have been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimalarial Activity : A derivative of this compound was tested in a P. berghei mouse model, showing a 30% reduction in parasitemia at a dosage of 40 mg/kg, indicating potential for further development in malaria treatment .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the piperidine and pyrazole moieties to improve solubility and metabolic stability while maintaining biological activity. For example, the incorporation of polar functionalities has been shown to enhance aqueous solubility without significantly compromising antiparasitic activity .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityKey Findings
This compound Antiparasitic, anticancer, anti-inflammatoryExhibits significant inhibition against P. falciparum; potential CDK inhibitor
1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid Moderate antiparasitic activityLess potent compared to methyl-substituted derivatives
5-Methyl-1H-pyrazole-4-carboxylic acid Limited biological activityLacks the piperidine moiety which enhances activity

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with a substituted hydrazine derivative (e.g., phenylhydrazine or piperidin-4-yl hydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH) yields the carboxylic acid intermediate. Salt formation with hydrochloric acid is then performed to obtain the dihydrochloride form. Critical steps include controlling reaction temperature (80–100°C) and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally and spectrally?

Key characterization methods include:

  • X-ray diffraction (XRD): Determines crystal structure and hydrogen-bonding networks.
  • FT-IR and NMR spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm in ¹H NMR).
  • Mass spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 292.2). Computational methods like density functional theory (DFT) are used to correlate experimental spectral data with theoretical models .

Q. What are the solubility and stability considerations for this compound?

The dihydrochloride salt is hygroscopic and typically soluble in polar solvents (water, DMSO, methanol). Stability studies recommend storage at −20°C under inert conditions (argon/vacuum) to prevent decomposition. Accelerated stability testing under varying pH (2–10) and temperature (25–60°C) can identify degradation pathways, such as decarboxylation or piperidine ring oxidation .

Q. Which analytical techniques are used for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Method validation includes:

  • Column: C18 reverse-phase.
  • Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
  • Acceptance criteria: Purity ≥95% by peak area. Impurity profiling may involve LC-MS to identify byproducts like unreacted intermediates or hydrolysis derivatives .

Q. How is the compound handled safely in laboratory settings?

Safety protocols include:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during weighing and reactions.
  • Spill management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Acute toxicity data (if unavailable for the exact compound) should be inferred from structurally related pyrazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step synthesis?

Statistical Design of Experiments (DoE) is recommended:

  • Variables: Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM): Identifies optimal conditions (e.g., 90°C, DMF as solvent, 10 mol% Pd(OAc)₂). For example, coupling reactions (e.g., Suzuki-Miyaura) require inert atmospheres and rigorous exclusion of moisture. Yield improvements (>80%) are achievable by iterative screening of Pd catalysts and ligands .

Q. What computational tools predict the compound’s reactivity and intermolecular interactions?

Quantum chemical calculations (e.g., Gaussian 09) using DFT (B3LYP/6-311+G(d,p) basis set) model:

  • Electrostatic potential maps: Identify nucleophilic/electrophilic sites.
  • Molecular docking: Predict binding affinity to biological targets (e.g., kinase enzymes). Machine learning platforms (e.g., ICReDD) integrate experimental data to refine reaction pathways and reduce trial-and-error approaches .

Q. How are contradictory spectral or crystallographic data resolved?

Contradictions (e.g., unexpected NMR splitting or XRD unit cell discrepancies) require:

  • Validation: Repeat experiments under controlled conditions.
  • Advanced techniques: Solid-state NMR or variable-temperature XRD to detect polymorphism.
  • Collaborative analysis: Cross-reference with computational simulations to reconcile experimental and theoretical results .

Q. What strategies mitigate byproduct formation during salt preparation?

Key strategies include:

  • pH control: Maintain acidic conditions (pH 2–3) during HCl addition to avoid free base precipitation.
  • Anti-solvent crystallization: Use ethanol/water mixtures to enhance salt purity.
  • In-line monitoring: PAT (Process Analytical Technology) tools like FT-IR probes track reaction progress in real time .

Q. How is the compound’s stability profiled under biological assay conditions?

Stability in PBS (pH 7.4) or cell culture media (e.g., DMEM + 10% FBS) is assessed via:

  • LC-MS/MS: Quantify degradation products over 24–72 hours.
  • Metabolite identification: Incubate with liver microsomes to predict hepatic clearance.
    Adjust assay buffers with antioxidants (e.g., ascorbic acid) or protease inhibitors if instability is observed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride
Reactant of Route 2
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5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride

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